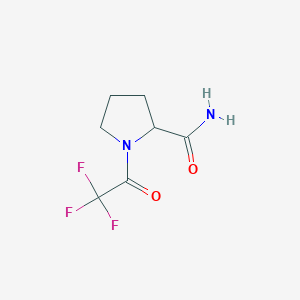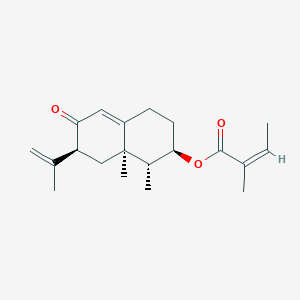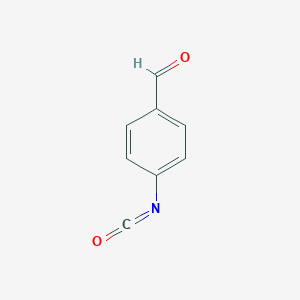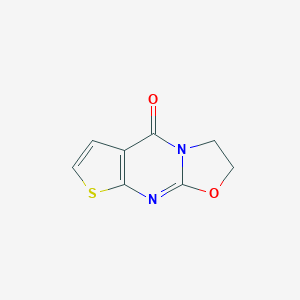
2-Fluoro-3-iodopyridine
Overview
Description
Synthesis Analysis
The synthesis of halogen-rich pyridines, including 2-fluoro-3-iodopyridine, typically involves halogen dance reactions. These reactions allow for the introduction of different halogens into the pyridine ring, resulting in highly functionalized intermediates suitable for further chemical transformations. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the versatility of halogen dance reactions in accessing such halogen-rich pyridine derivatives (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been studied using various spectroscopic and computational methods. Vibrational spectroscopy, including infrared and Raman, along with ab initio and DFT calculations, have provided insights into the bond distances, angles, and overall geometry of these molecules. These studies reveal that the presence of halogens, particularly fluorine and iodine, significantly influences the electronic and structural properties of the pyridine ring (Boopalachandran & Laane, 2011).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging the reactivity of its halogen atoms. For instance, radiofluorination reactions allow for the incorporation of fluorine-18, a radioisotope used in positron emission tomography (PET) imaging. This demonstrates the compound's utility in synthesizing radiolabeled molecules for biomedical applications (Pauton et al., 2019). Additionally, photoredox-mediated coupling reactions facilitate the synthesis of diversely substituted fluoropyridines, showcasing the compound's versatility in organic synthesis (Scherbinina et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as its melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. While specific studies on these properties were not directly identified, the general principles of organic chemistry suggest that the presence of halogens can significantly affect these properties, influencing the compound's behavior in different solvents and under various temperature conditions.
Chemical Properties Analysis
This compound's chemical properties are characterized by its reactivity towards nucleophilic substitution and cross-coupling reactions, attributed to the presence of fluorine and iodine atoms. These properties make it an ideal candidate for the synthesis of complex organic molecules, including pharmaceuticals and materials science applications. The fluorine atom, in particular, can enhance the molecule's stability and influence its reactivity patterns, making this compound a valuable synthetic intermediate (Verniest et al., 2010; Daykin et al., 2010).
Scientific Research Applications
Medicinal Chemistry Building Blocks : It serves as a valuable building block in medicinal chemistry, particularly in synthesizing halogen-rich intermediates for pentasubstituted pyridines, enhancing the potential for creating diverse medicinal compounds (Wu et al., 2022).
Hypervalent Iodine(V) Reagents : 2-Fluoro-3-iodopyridine derivatives like 2-iodylpyridines act as recyclable hypervalent iodine(V) reagents. They are suitable for oxidation reactions involving sulfides and alcohols, showcasing their versatility in organic synthesis (Yoshimura et al., 2011).
Radiochemistry for PET Imaging : In radiochemistry, diaryliodonium salts derived from this compound facilitate the introduction of fluorine-18, a radioisotope used in Positron Emission Tomography (PET) imaging. This improves the stability and potential of such compounds in medical imaging applications (Carroll et al., 2007).
Efficient Radiosynthesis : The compound is also involved in the efficient radiosynthesis of 3/5-[18F]fluoropyridines from iodonium triflates, a process crucial in developing PET imaging agents (Pauton et al., 2019).
Trifluoromethyl-substitution : It can be used in the preparation of trifluoromethyl-substituted pyridines, expanding the repertoire of chemical structures available for various research and development purposes (Cottet & Schlosser, 2002).
Amination Reactions : Its derivatives are useful in palladium-catalyzed amination reactions, allowing for the selective and efficient substitution of aromatic amines, which is important in synthesizing complex organic molecules (Koley et al., 2010).
Regiochemical Flexibility : The compound facilitates the selective functionalization of trihalopyridines, leading to new building blocks for pharmaceutical research and the potential for diverse new structures (Bobbio & Schlosser, 2001).
Photolytic Removal in Water Treatment : It also plays a role in the photolytic removal of halogenated pyridines in water treatment, indicating its relevance in environmental chemistry (Stapleton et al., 2009).
Safety and Hazards
2-Fluoro-3-iodopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Future Directions
Fluoropyridines, including 2-Fluoro-3-iodopyridine, are of high interest due to their unique physical, chemical, and biological properties . They are important building blocks for organic chemists and are a prominent scaffold found in a plethora of bioactive molecules . Therefore, the development of efficient methods to synthesize or to build-up polyfunctionalized pyridine derivatives is still of high demand .
properties
IUPAC Name |
2-fluoro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-5-4(7)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDCAXVNBOLWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426560 | |
| Record name | 2-Fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113975-22-7 | |
| Record name | 2-Fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)

![1-[Bis[[2-chloro-5-[[1-(dodecyloxycarbonyl)ethoxy]carbonyl]phenyl]carbamoyl]methyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B38398.png)










![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)